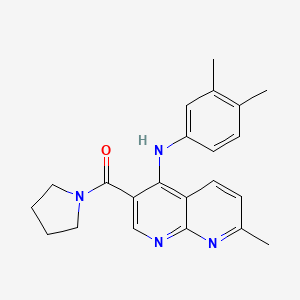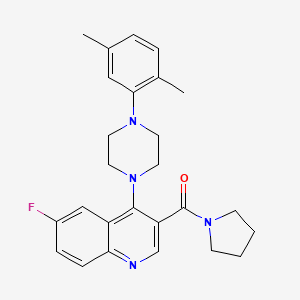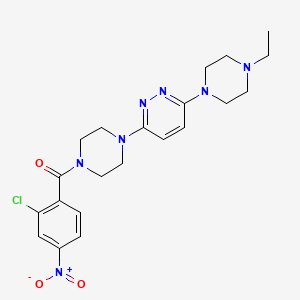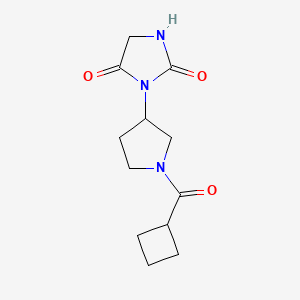
3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a compound that is part of a class of molecules that contain the imidazolidine-2,4-dione core . This core is found in a variety of biologically active compounds .
Synthesis Analysis
The synthesis of compounds with the imidazolidine-2,4-dione core can be achieved through a variety of methods. One such method involves the use of Knoevenagel condensation in a two- and three-way optimization of 3 and 4CR . Another method involves the use of a copper-catalyzed click reaction in the presence of a water-soluble ligand .Molecular Structure Analysis
The molecular structure of “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Cyclocondensation Reactions and Synthesis of Related Compounds
Research on cyclocondensation reactions of various compounds leading to imidazolidine-2,4-diones reveals the interest in synthesizing novel compounds with potential biological or chemical applications. For instance, cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with different reagents, resulting in imidazolidine-2,4-diones, indicate the versatility and chemical reactivity of these structures, potentially useful in synthesizing new drugs or materials with specific properties (Sokolov et al., 2013).
Hypoglycemic Activity and Drug Design
A study on the design, synthesis, and evaluation of hypoglycemic activity of a series of thiazolidine-2,4-diones underscores the significance of such compounds in developing treatments for conditions like diabetes. This research demonstrates the potential of imidazolidine-2,4-dione derivatives in medicinal chemistry, especially in creating drugs that can modulate biological pathways to treat metabolic diseases (Oguchi et al., 2000).
Fluorescent Organoboron Complexes
The synthesis of a new family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties highlights another fascinating application of related compounds. These complexes exhibit strong fluorescence, suggesting their potential use in bioimaging, sensors, and other applications requiring fluorescent markers. The high quantum yield of these compounds, especially in aqueous solutions, makes them interesting candidates for further research in material science and biological imaging (Garre et al., 2019).
Euglycemic and Biological Activities
The discovery of novel thiazolidine-2,4-dione derivatives with euglycemic activities further underscores the therapeutic potential of these compounds. By modifying the structure of thiazolidine-2,4-diones, researchers have developed compounds that not only lower blood glucose levels but also affect insulin and triglyceride levels, indicating their potential in treating diabetes and related metabolic disorders (de Nanteuil et al., 1995).
Future Directions
The future directions for research on “3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and the development of new synthetic strategies . This could potentially lead to the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-[1-(cyclobutanecarbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-10-6-13-12(18)15(10)9-4-5-14(7-9)11(17)8-2-1-3-8/h8-9H,1-7H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZKHDMFHXDETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Cyclobutanecarbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

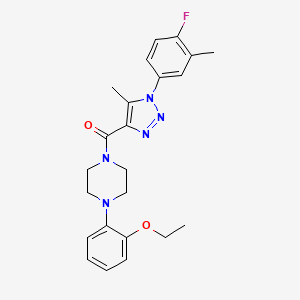
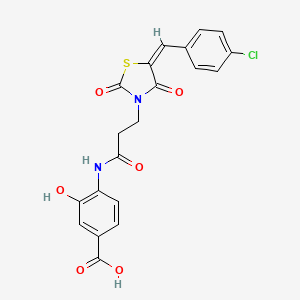
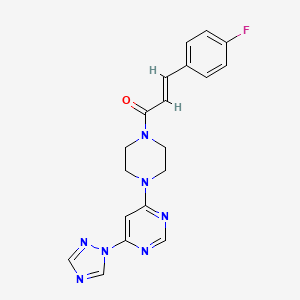
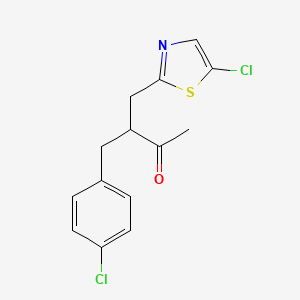
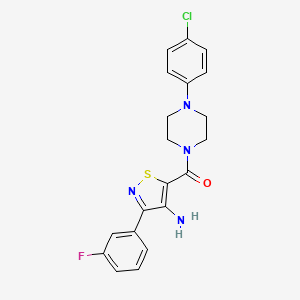
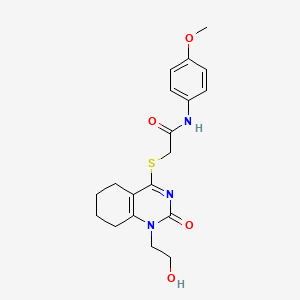
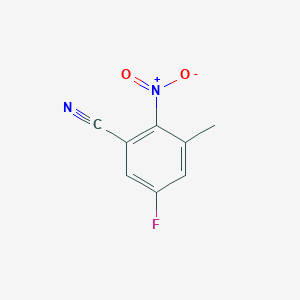
![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)
![2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890389.png)
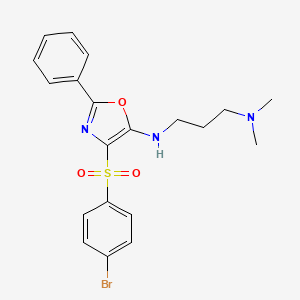
![3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2890392.png)
